Nonyl heptanoate
Description
Structure
3D Structure
Properties
CAS No. |
98841-69-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
nonyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-11-13-15-18-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
XCQXSYSIKVLBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Nonyl Heptanoate Production and Analogues
Conventional Chemical Synthesis Routes of Esters
The primary conventional method for synthesizing nonyl heptanoate (B1214049) is through the esterification of heptanoic acid with 1-nonanol. This approach is a cornerstone of industrial organic chemistry for producing a wide array of esters. numberanalytics.com
Esterification Reactions: Classical Approaches and Mechanistic Studies
The most classical and widely employed method for this transformation is the Fischer-Speier esterification, or simply Fischer esterification. numberanalytics.commasterorganicchemistry.com This reaction involves heating a carboxylic acid (heptanoic acid) with an alcohol (1-nonanol) in the presence of a strong acid catalyst. ije.ir
Fischer esterification is a reversible nucleophilic acyl substitution reaction. masterorganicchemistry.comije.ir The generally accepted mechanism proceeds through several equilibrium steps:
Protonation : The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.comije.ir
Nucleophilic Attack : The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. ije.ir
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This turns the -OH group into a better leaving group (-OH2+). ije.ir
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. tandfonline.com
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. ije.ir
Catalytic Approaches in Nonyl Heptanoate Synthesis
Catalysis is essential to achieve a reasonable reaction rate for Fischer esterification. upm.edu.my Research has explored both homogeneous and heterogeneous catalytic systems to improve efficiency and simplify processing.
Homogeneous catalysts are soluble in the reaction medium. lkouniv.ac.inslideshare.net For the synthesis of this compound and its analogues, strong mineral acids are the most common homogeneous catalysts. researchgate.net
Sulfuric Acid (H₂SO₄) : Sulfuric acid is a frequently used catalyst due to its effectiveness and low cost. upm.edu.myresearchgate.net Kinetic studies on the esterification of various carboxylic acids have shown that the reaction is typically first-order with respect to the acid when the alcohol is in large excess. scirp.orgugm.ac.id However, a significant drawback is the deactivating effect of the water produced during the reaction. Water can preferentially solvate the catalytic protons, reducing their activity and slowing the reaction rate. researchgate.net Research on acetic acid esterification found that the catalyst could lose up to 90% of its activity as water concentration increased. researchgate.net
Other Acid Catalysts : Other strong acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) also function as effective homogeneous catalysts for esterification. researchgate.netacs.org Research comparing different acid catalysts has shown that catalytic activity is related to the strength of the acid. mdpi.com
While effective, homogeneous catalysts present challenges in industrial processes, including difficulty in separating the catalyst from the product, which often requires neutralization and washing steps, and issues with corrosion and waste disposal. researchgate.net
To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are insoluble in the reaction medium, allowing for easy separation by filtration and potential reuse, leading to more environmentally benign and continuous processes. psu.edu
Ion-Exchange Resins : Sulfonated polystyrene-divinylbenzene resins, such as those from the Amberlyst™ and Dowex™ series, are widely studied and used heterogeneous catalysts. ripublication.compsu.edu They possess strong Brønsted acid sites (-SO₃H) that effectively catalyze esterification. researchgate.net
Studies on the esterification of various fatty acids have demonstrated the high activity of these resins. For example, Amberlyst-15 has been used to catalyze the esterification of acetic acid, butyric acid, and hexanoic acid. ripublication.comije.ir
Kinetic modeling of these reactions often employs the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. ije.irtandfonline.comsrce.hr In a study on the esterification of 1-hexene (B165129) with heptanoic acid using Amberlyst-15, the reaction was found to follow an Eley-Rideal mechanism, where the adsorbed olefin reacts with the bulk-phase carboxylic acid. x-mol.com
The performance of these resins can be affected by factors like steric hindrance. Research has shown that acid chain length can be a key predictor of activity. rsc.org In a study on the esterification of octanoic acid, Amberlyst-15 allowed for complete conversion at 140 °C in a continuous flow reactor. csic.es
Other Solid Acid Catalysts : Research has also explored other materials as solid acid catalysts.
Sulfonated Mesoporous Silica (B1680970) : Materials like PrSO₃H-SBA-15 have been shown to be effective for the esterification of hexanoic acid, demonstrating the potential for structured porous materials in these reactions. rsc.org
Supported Heteropolyacids : Polyoxometalates supported on materials like silica have shown high activity in the esterification of acids such as hexanoic and lauric acid. psu.edu
The table below summarizes findings from studies on heterogeneous catalysts for esterification reactions analogous to this compound synthesis.
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 | Acetic Acid + Ethanol | Successfully modeled using pseudo-homogenous and Eley-Rideal models. Maximum conversion of 70% at 70°C. | ije.ir |
| Amberlyst IR-122 | Acetic Acid + Isobutanol | Reaction mechanism represented by Eley-Rideal model; activation energy was 50.5 kJ/mol. | tandfonline.comtandfonline.com |
| Dowex 50WX8 | Hexanoic Acid + n-Octanol | Reaction is first-order with respect to the acid. Investigated at temperatures from 393-423 K. | scirp.org |
| PrSO₃H-SBA-15 | Hexanoic Acid + Alcohol | Demonstrated efficient continuous esterification in an oscillatory baffled flow reactor. Acid chain length is a key predictor of activity. | rsc.org |
| Amberlyst-16 | Lauric Acid + 2-Ethylhexanol | Achieved >98% conversion and yield at 140 °C in a continuous flow reactor. | csic.es |
Process Optimization in Chemical Esterification
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis while minimizing costs and environmental impact. Key parameters that are manipulated include temperature, reactant molar ratio, and catalyst concentration.
Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for reversible reactions, an excessively high temperature can negatively impact the equilibrium constant. For long-chain esters like biowaxes, optimization studies have shown that flow chemistry can dramatically lower the required temperature (e.g., from 90-120 °C in batch to 55 °C in flow) while reducing reaction times. acs.org
Molar Ratio : As a reversible reaction, using an excess of one reactant (typically the alcohol) shifts the equilibrium towards the formation of the ester. aocs.org Kinetic studies often investigate various molar ratios to find the optimum. For the esterification of free fatty acids in palm oil, the alcohol-to-oil molar ratio was a key variable studied. ugm.ac.id
Catalyst Loading : The reaction rate increases with higher catalyst concentration. However, there is an optimal loading beyond which the increase is no longer significant or cost-effective. For heterogeneous catalysts, increasing catalyst loading can also lead to mass transfer limitations. Studies have optimized catalyst loading for both homogeneous (H₂SO₄) and heterogeneous (Amberlyst) systems. ripublication.comscirp.orgugm.ac.id
Water Removal : The continuous removal of the water byproduct is one of the most effective strategies to drive the reaction to completion. upm.edu.my This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus or by operating in a continuous flow reactor where products are constantly removed. scirp.orgacs.org
Biocatalytic Synthesis of this compound and Related Esters
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful "green" alternative to conventional chemical synthesis. symeres.com For ester production, lipases are the most commonly used enzymes. This route offers high selectivity under mild reaction conditions (lower temperature and pressure), often in solvent-free systems, which reduces energy consumption and environmental impact. google.comresearchgate.netnih.gov
Research into the enzymatic synthesis of flavor esters has demonstrated the viability of this approach for compounds structurally similar to this compound.
Enzyme Selection : The choice of lipase (B570770) is critical. Lipases from different sources exhibit varying levels of activity and stability. Commonly used lipases include those from Candida antarctica (often immobilized, as in Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei. google.comresearchgate.net A comparative study on the synthesis of nonyl caprylate found that Novozym 435 gave the highest percentage conversion compared to Lipozyme TL IM and Lipozyme RM IM. google.com
Solvent-Free Synthesis : A significant advantage of biocatalysis is the ability to conduct reactions in solvent-free systems, where the liquid substrates themselves act as the reaction medium. This simplifies downstream processing and reduces waste. A 2024 study successfully demonstrated the solvent-free synthesis of several hydrophobic esters, including heptyl heptanoate and decyl heptanoate, using a chemically modified lipase from Thermomyces lanuginosus (cmLTL). This modified enzyme showed superior performance (>50% yield) compared to its native and standard immobilized forms. nih.gov
Process Optimization : Similar to chemical routes, biocatalytic synthesis requires optimization of parameters such as temperature, enzyme loading, substrate molar ratio, and agitation speed.
For the synthesis of nonyl caprylate, a >90% conversion was achieved at 40 °C with an enzyme loading of 25% (w/w) after 5 hours. researchgate.net
A mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to help predict optimal conditions (molar ratio and enzyme loading) for solvent-free esterifications, reducing the number of experiments needed for optimization. mdpi.com
The table below presents research findings on the biocatalytic synthesis of esters analogous to this compound.
| Ester Product | Enzyme | Key Optimization Parameters & Results | Reference |
|---|---|---|---|
| Nonyl Caprylate | Novozym 435 | Optimized conditions: 40°C, 5 hours, 25% w/w enzyme, 200 rpm shaking. Achieved >90% conversion. | researchgate.net |
| Heptyl Heptanoate | Chemically modified Thermomyces lanuginosus lipase (cmLTL) | Solvent-free synthesis achieved >50% yield. The modified enzyme was reusable for at least 6 cycles. | nih.gov |
| Decyl Heptanoate | Chemically modified Thermomyces lanuginosus lipase (cmLTL) | Successfully synthesized in a solvent-free system with >50% yield, outperforming native and standard immobilized forms. | nih.gov |
| Nonyl Caprylate | Novozym 435, Lipozyme TL IM, Lipozyme RM IM | Screening showed Novozym 435 was the most effective biocatalyst among the three tested. | google.com |
Enzymatic Esterification: Principles and Enzyme Selection for Alkyl Heptanoates
Enzymatic esterification is a biocatalytic process that utilizes enzymes, typically lipases, to catalyze the formation of esters from an alcohol and a carboxylic acid. researchgate.netthyssenkrupp-uhde.com This method presents several advantages over traditional chemical catalysis, including milder reaction conditions (lower temperature and pressure), which minimizes side reactions and energy consumption. researchgate.netthyssenkrupp-uhde.com The high specificity and selectivity of enzymes often lead to purer products, simplifying downstream processing. researchgate.net Furthermore, products synthesized enzymatically can often be labeled as "natural," which is a significant advantage in the food and cosmetic industries. researchgate.net
The fundamental reaction involves the formation of an acyl-enzyme complex between the enzyme's active site (commonly a serine hydroxyl group) and the carboxylic acid. mdpi.com This complex then reacts with a nucleophile, such as an alcohol, to form the ester and regenerate the free enzyme. mdpi.com The reaction is reversible, and the removal of water, a by-product, can shift the equilibrium towards ester formation. tandfonline.com
Enzyme selection is critical for optimizing the synthesis of specific alkyl heptanoates. Lipases are the most widely used enzymes for esterification due to their stability in organic solvents and broad substrate specificity. mdpi.comnih.gov Key factors in selecting a lipase include its activity towards the specific substrates (e.g., nonanol and heptanoic acid), stability under reaction conditions, and its regioselectivity. nih.gov For instance, a study on the synthesis of various hydrophobic esters, including heptyl heptanoate and decyl heptanoate, compared the efficacy of native, immobilized, and chemically modified lipase from Thermomyces lanuginosus. uminho.pt The choice of enzyme can also be influenced by the desired product characteristics; for example, specific lipases are chosen for their ability to produce single-isomer chiral drugs due to their enantioselectivity. mdpi.comnih.gov
The synthesis of alkyl heptanoates has been the subject of various lipase-mediated studies. These investigations often focus on optimizing reaction parameters such as enzyme concentration, substrate molar ratio, temperature, and reaction time to maximize conversion and yield.
A notable study investigated the synthesis of several hydrophobic esters, including heptyl heptanoate and decyl heptanoate, using a chemically modified lipase from Thermomyces lanuginosus (cmLTL). uminho.pt The results demonstrated that this modified lipase was highly effective, achieving significant yields under solvent-free conditions. uminho.pt The study compared the performance of the chemically modified lipase with its native (LTL) and immobilized (imLTL) forms, revealing the superior potential of the modified enzyme for producing these esters. uminho.pt
In another relevant study, the synthesis of hexyloctanoate, an ester with similar properties, was used as a model system. researchgate.net Using a cutinase, a high conversion yield of approximately 86% was achieved with an enzyme concentration of 5 mg/ml. researchgate.net The research highlighted the importance of the acid-to-alcohol molar ratio and the pH of the reaction environment on the final yield. researchgate.net
The table below summarizes findings from a study on the synthesis of various heptanoate and other esters using different forms of lipase from Thermomyces lanuginosus.
| Ester | Lipase Form | Condition | Yield (%) | Reference |
|---|---|---|---|---|
| Heptyl heptanoate | cmLTL | Solvent-free | >50 | uminho.pt |
| Heptyl heptanoate | imLTL | n-heptane | <60 | uminho.pt |
| Decyl heptanoate | cmLTL | n-heptane | Up to 88 | uminho.pt |
| Decyl heptanoate | cmLTL | Solvent-free | Up to 73 | uminho.pt |
| Heptyl octanoate | cmLTL | Solvent-free | >50 | uminho.pt |
| Heptyl decanoate (B1226879) | cmLTL | Solvent-free | >50 | uminho.pt |
A significant challenge in industrial biocatalysis is the cost of enzymes and their separation from the product mixture for reuse. mdpi.com Enzyme immobilization, which confines the enzyme to a solid support, addresses these issues by allowing for easy recovery and reuse, thereby enhancing the cost-effectiveness of the process. academie-sciences.frrsc.org Immobilization can also improve enzyme stability, activity, and selectivity. mdpi.com
Several techniques are used for enzyme immobilization:
Adsorption: This method involves the physical binding of the enzyme to a water-insoluble carrier through interactions like van der Waals forces or ionic bonds. nih.gov Porous acrylic resins, such as those used for Novozym 435 (Candida antarctica lipase B adsorbed on a macroporous acrylic resin), are common supports. rsc.org A drawback is the potential for the enzyme to leach from the support in certain media. rsc.org
Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support material. nih.gov Supports like silica gel or chitosan (B1678972) can be modified to create reactive groups for binding. nih.gov This method generally prevents leaching but can sometimes affect the enzyme's activity if the binding occurs at or near the active site.
Entrapment: The enzyme is physically confined within the porous network of a polymer or gel matrix. nih.gov Microemulsion-based organogels are one example, creating a protective aqueous core for the enzyme within a non-aqueous environment. nih.gov
Cross-Linking: This method uses bifunctional or multifunctional reagents to create covalent bonds between enzyme molecules, forming insoluble aggregates. academie-sciences.fr This carrier-free method maximizes the enzyme loading per unit of mass. academie-sciences.fr
The choice of immobilization technique and support material depends on the specific enzyme, the reaction conditions, and the substrates. nih.govrsc.org An ideal support should be inert, physically strong, stable, and regenerable. nih.gov
Green Chemistry Principles in Enzymatic Ester Synthesis
Enzymatic ester synthesis aligns well with the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cosmeticsandtoiletries.comijrpr.com The use of enzymes as biocatalysts is inherently green as they are biodegradable, operate under mild conditions, and are highly selective, which reduces the formation of by-products and waste. researchgate.netthyssenkrupp-uhde.com This approach significantly lowers energy consumption and can reduce greenhouse gas emissions by up to 60% compared to conventional chemical methods. thyssenkrupp-uhde.com
A key aspect of green chemistry in ester synthesis is the move towards solvent-free reaction systems (SFS). researchgate.netmdpi.com Traditional organic solvents are often volatile, hazardous, and contribute to environmental pollution. ijrpr.com In a solvent-free system, the reaction medium consists only of the substrates (the alcohol and carboxylic acid), which act as both reactants and the solvent. mdpi.comnih.gov
The advantages of SFS are numerous:
Environmental Impact: Eliminating organic solvents significantly reduces pollution and waste. For fatty acid ester production, a solvent-free process can save over 10 liters of organic solvent per kilogram of product. cosmeticsandtoiletries.com
Increased Productivity: The higher concentration of reactants in SFS leads to better volumetric productivity compared to solvent-based reactions. mdpi.comcosmeticsandtoiletries.com
Simplified Purification: In many cases, the product purity is high enough to not require extensive post-reaction processing, further reducing waste and cost. cosmeticsandtoiletries.com
Studies have successfully demonstrated the synthesis of various esters, including alkyl heptanoates, in solvent-free systems, achieving high conversion rates and yields. uminho.pt
Combining biocatalysis with continuous flow technology represents a significant process intensification strategy. rsc.orgnih.gov In a continuous flow system, reactants are continuously pumped through a reactor, often a packed-bed reactor (PBR) containing an immobilized enzyme. tandfonline.comnih.gov This setup offers several advantages over traditional batch reactors. nih.govmdpi.com
Key benefits include:
Enhanced Efficiency: Continuous flow reactors provide superior mixing and mass transfer, and precise control over temperature and pressure. nih.gov
Increased Productivity: They allow for high-throughput and "on-demand" production of high-value products. tandfonline.com
Improved Yield: The continuous removal of by-products, such as water in esterification, can shift the reaction equilibrium towards the product side, leading to higher conversions. scielo.br For example, a study on enzymatic esterification in a miniaturized continuous flow reactor achieved a 92.7% ester conversion after 10 minutes, compared to only 3.3% in a batch reaction under identical conditions. tandfonline.com
The table below illustrates the significant advantage in reaction time and conversion for enzymatic ester synthesis in a continuous flow reactor compared to a batch process.
| Reactor Type | Reaction Time (min) | Ester Conversion (%) | Reference |
|---|---|---|---|
| Miniaturized Continuous Flow | 10 | 92.7 | tandfonline.com |
| Batch | 10 | 3.3 | tandfonline.com |
Chemoenzymatic Pathways for Complex Ester Structures
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions in a multi-step process to create complex molecules. nih.gov This synergistic approach leverages the unparalleled regio- and stereoselectivity of enzymes for specific steps, while utilizing the diverse reactivity of traditional organic chemistry for other transformations. nih.gov This strategy is particularly useful for synthesizing complex ester structures that are challenging to produce through purely chemical or enzymatic routes.
A common chemoenzymatic strategy for producing complex esters, such as sugar esters, involves first chemically modifying one of the substrates to make it more suitable for the enzymatic reaction. unimi.itmdpi.com For example, due to the poor solubility of sugars in the non-polar solvents often required for lipase activity, the sugar can first be chemically derivatized with hydrophobic protecting groups. mdpi.com This modified sugar is then readily esterified by a lipase in a non-aqueous medium. unimi.itmdpi.com The protecting groups can subsequently be removed in a final chemical step.
This approach has been successfully used to synthesize novel aromatic esters of mono- and oligosaccharides. mdpi.comresearchgate.net Acetal derivatives of sugars like glucose and sucrose (B13894) were first prepared chemically and then subjected to enzymatic esterification with 3-(4-hydroxyphenyl) propionic acid using Novozyme 435, resulting in novel sugar esters with good yields. mdpi.com Such chemoenzymatic routes provide an efficient and convenient pathway to complex, bioactive esters that may have applications as surfactants or in drug delivery systems. mdpi.com
Novel Synthetic Routes and Emerging Technologies
The production of this compound and its analogs is evolving with the advent of innovative technologies that offer advantages in terms of efficiency, control, and sustainability over traditional batch synthesis methods. These emerging methodologies, including microwave-assisted synthesis, flow chemistry, and sustainable biocatalytic approaches, are paving the way for more optimized and environmentally conscious manufacturing processes.
Microwave-Assisted Synthesis Investigations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. jkuat.ac.keijpsjournal.comscispace.com The application of microwave irradiation in esterification reactions, particularly for the synthesis of fatty acid esters like this compound, has been a subject of significant research.
Microwave heating enhances reaction rates through the efficient and direct transfer of energy to polar molecules, such as the reactants and catalysts involved in esterification. scispace.com This localized heating can overcome activation energy barriers more effectively than conventional heating, which relies on slower conductive heat transfer. Studies have demonstrated that microwave-assisted esterification can dramatically reduce reaction times from hours to mere minutes. jkuat.ac.ke For instance, in the synthesis of fatty acid methyl esters (FAME), microwave irradiation has been shown to be a much faster method for transesterification compared to conventional heating, achieving high yields in significantly shorter periods. psu.edu
Research into the lipase-catalyzed, solvent-free synthesis of nonyl caprylate, a close analog of this compound, under microwave irradiation has shown that this method not only accelerates the reaction but can also enhance the thermal stability of the enzyme. researchgate.netglobalauthorid.com In one study, a maximum conversion of 93% was achieved in 6 hours under microwave conditions, compared to 54.4% with conventional heating. researchgate.net Similarly, investigations into the synthesis of other fatty acid esters have reported high yields in remarkably short reaction times. For example, the synthesis of fatty acid isopropyl esters from crude palm oil reached a yield of 80.5% in just 5 minutes using microwave irradiation, a significant improvement over the 150 minutes required for a 72.2% yield with conventional methods. ui.ac.id
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Ester Synthesis
| Ester | Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nonyl Caprylate | Microwave | Lipase | 6 hours | 93 | researchgate.net |
| Nonyl Caprylate | Conventional | Lipase | 6 hours | 54.4 | researchgate.net |
| Fatty Acid Isopropyl Ester | Microwave | KOH | 5 minutes | 80.5 | ui.ac.id |
| Fatty Acid Isopropyl Ester | Conventional | KOH | 150 minutes | 72.2 | ui.ac.id |
| Fatty Acid Methyl Ester | Microwave | NaOH | 1 minute | 92 | jkuat.ac.ke |
| Fatty Acid Methyl Ester | Conventional | NaOH | 60 minutes | 96 | jkuat.ac.ke |
Flow Chemistry and Microreactor Applications in Ester Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for ester synthesis. mdpi.com When coupled with microreactors—devices with internal dimensions in the sub-millimeter range—this technology provides exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, improved yields, and greater safety, especially for highly exothermic reactions. europa.eu
The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which can shift reactions from being transport-limited to being kinetically controlled. rsc.org This has been successfully applied to the synthesis of various esters, including those with longer chains similar to this compound. For instance, enzyme-immobilized microreactors have been developed for the efficient production of wax esters from oleic acid and long-chain alcohols, achieving a 95% yield in 35 minutes, a significant improvement over the 4+ hours required in a traditional batch reactor. rsc.org
The application of continuous-flow systems is also prominent in the synthesis of flavor esters. A study on the combinatorial synthesis of chiral esters, which are important in fruit flavors, demonstrated that conversions of over 88% could be achieved in 60 minutes in a continuous-flow reactor, compared to 85% after 120 minutes in a batch process. scielo.br Furthermore, when using a biocatalyst in a continuous-flow setup, a chemical library of R-acetates was prepared with 40% conversion in just 70 minutes, whereas a batch reaction required 48 hours to achieve a 48% conversion. scielo.br These examples underscore the potential of flow chemistry and microreactor technology to intensify the synthesis of esters like this compound, offering higher throughput and efficiency.
Table 2: Performance of Flow Chemistry and Microreactors in Ester Synthesis
| Ester Type | Reactor Type | Catalyst | Reaction Time | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Wax Ester (from oleic acid) | Enzyme-Immobilized Microreactor | Lipase | 35 minutes | 95 (Yield) | rsc.org |
| Chiral Acetate (B1210297) Esters | Continuous-Flow Coil Reactor | Chemical | 60 minutes | >88 (Conversion) | scielo.br |
| Chiral R-Acetates | Continuous-Flow Fixed Bed Reactor | Lipase N435® | 70 minutes | 40 (Conversion) | scielo.br |
| Butyl Oleate | Capillary Microreactor | Free Rhizomucor miehei lipase | 30 minutes | ~100 (Yield) | acs.org |
Sustainable Synthesis Approaches for this compound Derivatives
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for chemicals like this compound. nih.govepa.gov These approaches focus on the use of renewable feedstocks, biocatalysis, and solvent-free conditions to minimize environmental impact.
A key aspect of the sustainable synthesis of this compound is the use of bio-based starting materials. Heptanoic acid, for example, can be derived from castor oil, a renewable resource. arkema.comatamanchemicals.com This provides a more sustainable alternative to petroleum-based feedstocks.
Biocatalysis, particularly the use of lipases, has emerged as a highly effective and environmentally friendly method for ester synthesis. researchgate.netmdpi.com Lipases operate under mild conditions, exhibit high selectivity, and can often be used in solvent-free systems, which reduces waste and energy consumption. The enzymatic synthesis of various esters, including analogues of this compound, has been extensively studied. For instance, a chemically modified lipase from Thermomyces lanuginosus has been shown to be highly effective in the solvent-free synthesis of hydrophobic esters like heptyl heptanoate and decyl heptanoate, with yields of up to 73%. nih.govuminho.pt The native form of this lipase, however, showed poor activity under the same conditions. nih.gov
The immobilization of lipases is another crucial strategy for enhancing their stability and reusability, making the biocatalytic process more economically viable. mdpi.comacademie-sciences.fr Immobilized lipases can be used in packed-bed reactors for continuous production, further aligning with the goals of process intensification and green chemistry. academie-sciences.frresearchgate.net
Table 3: Biocatalytic Synthesis of this compound Analogues
| Ester | Lipase Source | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Heptyl Heptanoate | Chemically modified Thermomyces lanuginosus | Solvent-free | up to 73 | nih.govuminho.pt |
| Decyl Heptanoate | Chemically modified Thermomyces lanuginosus | Solvent-free | up to 73 | nih.govuminho.pt |
| Heptyl Heptanoate | Immobilized Thermomyces lanuginosus | n-heptane | >60 | nih.gov |
| Heptyl Heptanoate | Native Thermomyces lanuginosus | n-heptane | <20 | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization in Research of Nonyl Heptanoate
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating volatile and semi-volatile compounds. For an ester like nonyl heptanoate (B1214049), gas- and liquid-phase techniques, often coupled with mass spectrometry, provide unparalleled separation efficiency and detection capabilities.
Gas chromatography coupled with mass spectrometry (GC-MS) is the preeminent technique for the analysis of nonyl heptanoate due to the compound's volatility and thermal stability. In this method, the compound is vaporized and separated from other components in a sample as it travels through a long, thin capillary column. The separation is based on the compound's boiling point and its differential interaction with the column's stationary phase. Upon exiting the column, the molecule is ionized and fragmented, and the resulting mass spectrum serves as a chemical "fingerprint" for definitive identification.
Research studies typically employ a non-polar or mid-polar capillary column for the analysis of fatty acid esters. The mass spectrum of this compound is characterized by specific key ions. The molecular ion (M⁺) at m/z 256 may be observed, but it is often of low abundance. More prominent are the fragment ions resulting from predictable cleavage pathways, such as the McLafferty rearrangement, which yields a characteristic ion at m/z 130, corresponding to the protonated heptanoic acid moiety. Other significant fragments include the heptanoyl cation at m/z 113 and ions corresponding to the C₉ alkyl chain [7, 9].
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Column Type | DB-5ms, HP-5ms (5% Phenyl Polysiloxane) | Provides good separation for semi-volatile, non-polar compounds like esters. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions balancing resolution and analysis time. |
| Carrier Gas | Helium, constant flow rate (~1.0 mL/min) | Inert gas to carry the analyte through the column. |
| Oven Temperature Program | Initial 50°C, ramp at 5-10°C/min to 280°C | Separates compounds based on boiling point; a gradient ensures resolution of both volatile and semi-volatile components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Scans a defined mass range (e.g., m/z 40-400) to detect all fragment ions. |
| Key Diagnostic Ions (m/z) | 130 (McLafferty), 113, 85, 57 | Used for identification via library search and for quantification in Selected Ion Monitoring (SIM) mode. |
The term "nonyl" can refer to multiple structural isomers (e.g., n-nonyl, iso-nonyl), and "heptanoate" can also have isomers, although n-heptanoate is most common. These isomers possess identical masses and produce very similar mass spectra, making their differentiation by MS alone impossible. High-resolution gas chromatography is essential for their separation.
Isomers of this compound exhibit slight differences in their boiling points and polarities, which can be exploited for chromatographic resolution. The retention time of an isomer is highly dependent on its structure. For instance, the linear n-nonyl n-heptanoate will typically have a longer retention time on a standard non-polar column compared to its branched-chain isomers, which are generally more volatile. By using high-efficiency capillary columns and carefully optimized temperature programs, baseline separation of critical isomers can be achieved, allowing for their individual identification and quantification . The elution order can provide structural clues, which are then confirmed by comparing retention indices with authentic standards.
To accurately determine the concentration of this compound in a complex sample (e.g., wine or a fragrance blend), a robust quantitative protocol is required. This typically involves the use of an internal standard (IS)—a compound with similar chemical properties to this compound but not naturally present in the sample. A suitable IS, such as methyl decanoate (B1226879) or ethyl nonanoate, is added to all samples, calibrators, and quality controls at a known concentration.
The quantification is performed by constructing a calibration curve. A series of standard solutions containing known concentrations of this compound and a fixed concentration of the IS are analyzed by GC-MS. A curve is generated by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound. The concentration in an unknown sample is then calculated from its measured peak area ratio using this calibration curve. For enhanced sensitivity and selectivity, the analysis is often performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte and the IS, significantly reducing chemical noise from the matrix.
| Parameter | This compound (Analyte) | Methyl Decanoate (Internal Standard) |
|---|---|---|
| Retention Time (approx.) | 15.2 min | 10.8 min |
| Quantification Ion (m/z) | 130 | 87 |
| Qualifier Ions (m/z) | 113, 85 | 155, 55 |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range, depending on the matrix and sample preparation. | |
| Linear Range | Example: 1 - 500 µg/L |
While GC-MS is the dominant technique, Liquid Chromatography-Mass Spectrometry (LC-MS) may be applied in specific research contexts. This compound is a non-polar and highly volatile compound, which presents challenges for conventional reversed-phase LC and electrospray ionization (ESI). ESI, the most common LC-MS interface, is inefficient for non-polar molecules that lack easily ionizable functional groups.
However, LC-MS becomes relevant when analyzing this compound in matrices that are difficult to volatilize or when analyzing it alongside non-volatile compounds in a single run. In such cases, Atmospheric Pressure Chemical Ionization (APCI) is a more suitable interface. APCI uses a corona discharge to ionize analytes in the gas phase and is effective for compounds of low to medium polarity. The resulting APCI mass spectra often show a strong protonated molecule [M+H]⁺ at m/z 257, which is useful for molecular weight confirmation and quantification . The primary application is not for routine analysis but for specialized research scenarios where direct analysis of complex, non-volatile samples without derivatization is necessary.
For exceptionally complex samples, such as crude oil or detailed flavor profiles, one-dimensional GC may fail to resolve this compound from co-eluting matrix components. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power.
In a GCxGC system, two columns of different selectivity (e.g., a non-polar column followed by a polar column) are coupled via a modulator. The modulator traps small, sequential fractions of eluent from the first column (¹D) and rapidly re-injects them onto the second, shorter column (²D) for a second, fast separation. The result is a two-dimensional chromatogram (a contour plot) where compounds are separated based on volatility in the first dimension and polarity in the second. This structured separation spreads peaks across a 2D plane, drastically increasing peak capacity and resolving components that overlap in a 1D separation. For this compound, GCxGC can separate it from other esters, hydrocarbons, or alcohols of similar boiling points, leading to a cleaner mass spectrum and more accurate characterization and quantification .
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Sophisticated Spectroscopic Methods for Structural Elucidation and Purity Assessment
While chromatography separates the compound, spectroscopy provides fundamental information about its molecular structure and is used to confirm its identity and assess its purity after isolation.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the molecular structure of this compound. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms. For n-nonyl n-heptanoate, the spectra show characteristic signals for the ester functional group and the two distinct alkyl chains.
| Atom/Group | Technique | Expected Chemical Shift (ppm) | Multiplicity / Key Feature |
|---|---|---|---|
| -O-CH₂-CH₂-... (Nonyl chain) | ¹H NMR | ~4.05 | Triplet (t) |
| -CO-CH₂-CH₂-... (Heptanoate chain) | ¹H NMR | ~2.28 | Triplet (t) |
| -CH₃ (Nonyl and Heptanoate chains) | ¹H NMR | ~0.88 | Two overlapping Triplets (t) |
| Internal -CH₂- groups | ¹H NMR | 1.25 - 1.65 | Broad Multiplet (m) |
| C=O (Ester carbonyl) | ¹³C NMR | ~173.9 | Carbonyl carbon region |
| -O-CH₂- (Nonyl chain) | ¹³C NMR | ~64.5 | Ester-linked methylene (B1212753) |
| -CO-CH₂- (Heptanoate chain) | ¹³C NMR | ~34.4 | Alpha-carbon to carbonyl |
| -CH₃ (Terminal methyls) | ¹³C NMR | ~14.1 | Terminal alkyl carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester. It is particularly useful for confirming the presence of the ester group and for assessing the purity of an isolated sample by checking for the absence of peaks from impurities (e.g., a broad -OH peak from residual nonanol or heptanoic acid).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2955-2920 | C-H Asymmetric Stretch | Alkyl (CH₃, CH₂) | Strong |
| 2870-2850 | C-H Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |
| ~1740 | C=O Stretch | Ester Carbonyl | Very Strong, Sharp |
| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| ~1240 | C-C-O Asymmetric Stretch | Ester | Strong |
| ~1170 | O-C-C Asymmetric Stretch | Ester | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studiesnih.gov
NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like this compound. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular skeleton.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the primary method for confirming the molecular structure of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their environment, and their proximity to other protons. For this compound, specific signals correspond to the protons on the nonyl alcohol moiety and the heptanoic acid moiety. The triplet signal around 4.0 ppm is characteristic of the -CH₂- protons of the nonyl chain attached to the ester oxygen. The triplet at approximately 2.2-2.3 ppm corresponds to the -CH₂- protons adjacent to the carbonyl group in the heptanoate chain. The remaining methylene (-CH₂-) groups of both alkyl chains produce a complex multiplet in the 1.2-1.6 ppm region, while the terminal methyl (-CH₃) protons of both chains appear as triplets around 0.9 ppm. bcrcp.ac.inrsc.org
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. oregonstate.edu For this compound, a characteristic peak for the ester carbonyl carbon (C=O) appears downfield, typically in the range of 170-175 ppm. The carbon of the -CH₂- group attached to the ester oxygen is found around 60-65 ppm. The other aliphatic carbons of the nonyl and heptanoate chains are observed in the upfield region of the spectrum. nih.govoregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ester Carbonyl | -C =O | - | ~173 |
| Alpha-Methylene (Alcohol side) | -O-CH₂ -CH₂- | ~4.0 (triplet) | ~64 |
| Alpha-Methylene (Acid side) | -C(=O)-CH₂ -CH₂- | ~2.2 (triplet) | ~34 |
| Bulk Methylene | -(CH₂ )n- | ~1.2-1.6 (multiplet) | ~22-32 |
Note: Predicted values are based on standard chemical shift ranges for esters and long-chain alkanes.
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are employed for more complex analyses and to unambiguously assign all signals. europeanpharmaceuticalreview.comnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show correlations between the protons of adjacent methylene groups within both the nonyl and heptanoate chains, confirming their linear connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. arxiv.org HSQC is invaluable for assigning each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). numberanalytics.com A key correlation for confirming the ester structure of this compound would be between the protons on the alpha-methylene group of the nonyl chain (-O-CH₂-) and the carbonyl carbon (C=O) of the heptanoate moiety. This confirms that the two chains are linked via the ester functional group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysisresearchgate.net
Both Infrared (IR) and Raman spectroscopy probe the vibrational energy modes of a molecule, providing a "fingerprint" based on its functional groups. edinst.comhoriba.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester. nih.gov The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which appears around 1740-1735 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester group, typically found in the 1300-1100 cm⁻¹ region. spectroscopyonline.comresearchgate.net The presence of long alkyl chains is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. researchgate.net
Raman Spectroscopy: As a complementary technique, Raman spectroscopy also provides information on molecular vibrations. renishaw.com While C=O stretching bands are also visible in Raman spectra, they are typically less intense than in IR. However, the C-C and C-H vibrations of the aliphatic backbone often produce strong signals, providing detailed information about the hydrocarbon chains. spectroscopyonline.com Raman spectroscopy is particularly useful for analyzing samples in aqueous media and can offer insights into crystallinity and phase in solid samples. horiba.com
Table 2: Key Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity (IR) |
|---|---|---|---|---|
| C-H Stretch | Alkyl (-CH₃, -CH₂) | 2960-2850 | 2960-2850 | Strong |
| C=O Stretch | Ester (-COO-) | 1740-1735 | 1740-1735 | Very Strong |
| C-H Bend | Alkyl (-CH₂, -CH₃) | 1465-1380 | 1465-1380 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationnih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. resolian.comthermofisher.com For this compound (C₁₆H₃₂O₂), the calculated monoisotopic mass is 256.24023 Da. nih.gov
HRMS instruments can measure this value to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. This high level of accuracy helps to distinguish this compound from other potential compounds that might have the same nominal mass but a different elemental composition (isobars). thermofisher.comeuropeanpharmaceuticalreview.com This capability is crucial for confirming the identity of a synthesized compound or for identifying it in a complex mixture.
Table 3: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₂O₂ |
| Molecular Weight (Average) | 256.42 g/mol nih.gov |
| Monoisotopic Mass (Exact) | 256.240230259 Da nih.gov |
Complementary Analytical Techniques in Research
Beyond the primary spectroscopic methods, other analytical techniques provide valuable information, especially when this compound is part of a larger system or formulation.
Microscopic Techniques for Material Characterization (e.g., SEM for industrial applications)
Scanning Electron Microscopy (SEM) is a microscopic technique that provides high-resolution images of the surface topography of a sample. While SEM cannot resolve individual molecules like this compound, it is invaluable for characterizing materials where this ester is used in an industrial context.
For instance, in the synthesis of flavor esters, enzymes like lipase (B570770) are often immobilized on solid supports. Research on the synthesis of nonyl hexanoate, a closely related ester, utilized SEM to examine the surface morphology of the catalyst support material (modified kaolin) both before and after enzyme immobilization. researchgate.netresearchgate.net Such analysis helps in understanding how the support structure influences the catalytic efficiency of the synthesis process. researchgate.net
Similarly, if this compound were encapsulated in a polymer matrix for controlled release as a fragrance, SEM would be used to visualize the surface and cross-section of the capsules, providing critical information on their size, shape, and integrity. In the textile industry, SEM is used to confirm the presence and uniformity of polymer coatings on fabrics; if this compound were part of such a coating, SEM would be essential for quality control. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystalline sample, causing the beam to scatter into many specific directions. By measuring the angles and intensities of these scattered beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds and other structural information. mdpi.com
This technique is fundamental in materials science, chemistry, and biology for identifying the crystalline phases present in a material and for determining the detailed arrangement of atoms in crystalline substances. mdpi.comacs.org The analysis of single-crystal X-ray diffraction (SCXRD) data, often complemented by computational methods like Hirshfeld surface analysis, provides a comprehensive understanding of molecular structures. mdpi.com
Applicability to this compound:
This compound is a liquid at standard room temperature and pressure. X-ray diffraction for single-crystal structure determination is primarily applicable to solid, crystalline materials. Therefore, XRD analysis would only be relevant for this compound if the compound were to be crystallized at low temperatures. A search of available research literature did not yield any studies where this compound has been crystallized and subsequently analyzed by X-ray diffraction. Consequently, there are no specific XRD data, such as space group or unit cell dimensions, available for this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Research
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal characterization, providing critical insights into the thermal stability and composition of materials. openaccessjournals.comopenaccessjournals.com The method involves measuring the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., inert like nitrogen or reactive like oxygen). infinitiaresearch.comtorontech.com The resulting data, plotted as a thermogram (mass vs. temperature), reveals the temperatures at which significant mass loss occurs due to processes like decomposition, oxidation, or volatilization. openaccessjournals.comopenaccessjournals.comtorontech.com
Advanced TGA research moves beyond simple decomposition temperature determination to explore:
Degradation Kinetics: Studying the rate of decomposition to understand the mechanism of thermal breakdown.
Material Composition: Quantifying the percentage of different components in a composite material based on their distinct decomposition temperatures. mdpi.com
Influence of Additives: Assessing how stabilizers, plasticizers, or other additives impact the thermal stability of a polymer or formulation. openaccessjournals.comopenaccessjournals.com
TGA is widely employed in quality control and research across various industries, including polymers, pharmaceuticals, and composites, to ensure materials meet required stability standards. infinitiaresearch.comtorontech.com
Research Findings for this compound:
Despite the broad applicability of TGA, a detailed search of scientific databases did not uncover specific, advanced thermogravimetric analysis research focused solely on this compound. While the compound's boiling point is known, in-depth studies detailing its decomposition kinetics or thermal stability profile under various atmospheric conditions via TGA have not been published. Such analysis would be valuable, for instance, in high-temperature applications where its stability is a critical factor. General TGA data for esters might exist, but specific, detailed thermograms and advanced stability research for this compound are not available in the reviewed sources.
Role and Occurrence of Nonyl Heptanoate in Non Human Biological Systems
Natural Occurrence and Biosynthesis in Plants and Microorganisms
Nonyl heptanoate (B1214049), an ester formed from nonanol and heptanoic acid, is part of a large class of volatile organic compounds (VOCs) produced by living organisms. While direct documentation of nonyl heptanoate in many species is limited, the presence of its constituent parts and similar esters is widely reported in the volatile emissions of plants and microbes.
Volatile organic compounds are crucial for the interaction of organisms with their environment. Esters, including those with structures similar to this compound, are common constituents of these complex volatile blends.
Fungi, in particular, are known to produce a wide spectrum of VOCs, including a variety of esters, alcohols, ketones, and terpenes. areeo.ac.irmdpi.combeilstein-journals.org These compounds are byproducts of metabolic processes and play significant roles in fungal ecology. areeo.ac.ir For example, analysis of the fungus Ascocoryne sarcoides (NRRL 50072) revealed a VOC profile rich in medium-chain esters of acetic acid, such as octyl and nonyl acetate (B1210297). nih.gov The presence of nonyl acetate, a close structural relative of this compound (differing only in the acid moiety), points to the metabolic capability within this genus to produce C9-alcohol-derived esters. The VOCs released by fungi can vary significantly based on the species, substrate, and environmental conditions. oup.com
In plants, VOCs are responsible for characteristic scents and are involved in defense and signaling. mdpi.comcolvee.org While this compound is not commonly reported in plant VOC analyses, its components are. Heptanoic acid is a naturally occurring fatty acid, and various esters derived from it are noted for their aromatic properties. For instance, ethyl heptanoate and allyl heptanoate contribute fruity and pineapple notes to flavors. arkema.com this compound itself is recognized in the fragrance industry for its pleasant orange floral and rose notes, suggesting its occurrence in the floral bouquets of certain plants. arkema.comarkema.com The analysis of VOCs from plants and microbes is a complex field, with the profile of emitted compounds changing based on developmental stage and in response to biotic or abiotic stress. mdpi.comcolvee.org
Table 1: Examples of Esters Identified in Fungal VOC Profiles
| Fungal Genus | Identified Ester Examples | Reference |
|---|---|---|
| Ascocoryne | Nonyl acetate, Octyl acetate | nih.gov |
| Trichoderma | 6-pentyl-2H-pyran-2-one (a lactone, or cyclic ester) | researchgate.net |
| Muscodor | Various esters (unspecified) | mdpi.com |
| Nodulisporium | Eucalyptol (a cyclic ether, often discussed with VOCs) | mdpi.com |
The biosynthesis of esters like this compound in biological systems is generally achieved through an esterification reaction catalyzed by specific enzymes. This process involves the joining of an alcohol (1-nonanol) and a carboxylic acid (heptanoic acid).
In plants, the synthesis of volatile esters is often carried out by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule, such as heptanoyl-CoA, to an alcohol substrate.
In microorganisms, and for biocatalytic industrial production, lipases are frequently employed to synthesize flavor esters. researchgate.net These enzymes can catalyze the esterification of a fatty acid and an alcohol in a solvent-free system. Studies have successfully demonstrated the synthesis of nonyl caprylate (nonyl octanoate), a compound structurally very similar to this compound, using immobilized lipase (B570770) from Candida antarctica. researchgate.net This enzymatic reaction is a reversible process, and high yields can be achieved by optimizing parameters such as temperature, reaction time, and enzyme concentration. The precursors for this synthesis, heptanoic acid and 1-nonanol, are derived from fatty acid metabolism within the organism.
Table 2: General Enzymatic Pathways for Ester Synthesis
| Organism Type | Primary Enzyme Class | Substrates | Product Example | Reference |
|---|---|---|---|---|
| Plants | Alcohol Acyltransferases (AATs) | Acyl-CoA + Alcohol | Volatile Esters | colvee.org |
| Microorganisms | Lipases / Esterases | Carboxylic Acid + Alcohol | Flavor Esters (e.g., Nonyl Caprylate) | researchgate.net |
Inter-Species Chemical Communication Studies
Chemical signals, or semiochemicals, are fundamental to communication between different species. Esters are a prominent class of compounds used in this context, functioning as signals that can attract, repel, or inform other organisms.
Insects widely use semiochemicals to mediate interactions. These are broadly classified based on who benefits from the communication.
Pheromones are used for intraspecific communication, benefiting both the emitter and the receiver, often in the context of mating. eg.net Many insect sex pheromones are composed of esters. For example, various species of mirid plant bugs use blends of hexyl butyrate (B1204436), (E)-2-hexenyl butyrate, and other esters as female-produced sex pheromones. nih.gov While this compound has not been specifically identified as a pheromone, structurally related compounds have. Heptyl heptanoate is a known male-specific pheromone component in Panurgine bees. benchchem.com Furthermore, (Z)-3-decenyl hexanoate, another fatty acid ester, was identified as a male-produced pheromone in the moth Leucoptera sinuella. mdpi.com This suggests that an ester with the C16 backbone of this compound could plausibly function as a pheromone in some insect species.
Kairomones are chemicals emitted by one species that benefit a different species (the receiver) to the detriment of the emitter. iaea.org For instance, volatile compounds released by a plant can act as kairomones for herbivorous insects, guiding them to a food source. iaea.orgresearchgate.net Esters emitted from fruits and flowers can serve as kairomones, attracting insects for feeding or oviposition. This attraction is beneficial for the insect but can be detrimental to the plant due to herbivory. Therefore, if this compound is released by a plant, it could potentially act as a kairomone for certain insect species.
Table 3: Examples of Esters in Insect Chemical Communication
| Compound | Function | Insect Species | Reference |
|---|---|---|---|
| Heptyl heptanoate | Pheromone (male-specific) | Panurgine bees | benchchem.com |
| (Z)-3-Decenyl hexanoate | Pheromone (male-produced) | Leucoptera sinuella (moth) | mdpi.com |
| Hexyl butyrate | Pheromone (female-produced) | Mirid plant bugs (various) | nih.gov |
| Geranyl butanoate / hexanoate | Pheromone | Agriotes mancus (click beetle) | sfu.ca |
| Linalool / Methyl salicylate | Kairomone (prey location) | Phytoseiulus persimilis (predatory mite) | researchgate.net |
The chemical dialogue between plants and microorganisms is complex and vital for ecosystem health. Volatile organic compounds, including esters, are key signaling molecules in these interactions. frontiersin.orgnih.gov This communication can occur belowground between roots and soil microbes or aboveground. frontiersin.orgfrontiersin.org
Microbial VOCs can directly impact plant growth and health. Endophytic fungi and plant growth-promoting rhizobacteria can release blends of volatiles, including esters, that modulate plant development and activate plant immunity against pathogens. nih.govfrontiersin.orgresearchgate.net Conversely, pathogenic fungi can release VOCs that are phytotoxic. frontiersin.org
Theoretical and Computational Chemistry Studies on Nonyl Heptanoate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular conformations and their dynamic behavior over time. stanford.edu These techniques are crucial for understanding how the flexibility of the nonyl and heptyl chains in nonyl heptanoate (B1214049) influences its macroscopic properties.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a long-chain ester like nonyl heptanoate, with its numerous single bonds, a vast number of conformations are possible. The study of these conformations helps in understanding the molecule's stability, spatial orientation, and interactions. lumenlearning.com
The most stable conformations are typically those in a staggered arrangement, which minimizes steric and torsional strain between adjacent atoms and groups. chemistrysteps.com In contrast, eclipsed conformations, where atoms or groups are in direct alignment, are energetically unfavorable. chemistrysteps.com For the aliphatic chains in this compound, rotations around the C-C bonds lead to anti conformations (where the largest groups are 180° apart) and gauche interactions (where they are 60° apart). chemistrysteps.com Anti conformations are generally more stable. The ester group itself preferentially adopts a planar Z conformation due to favorable dipole-dipole interactions and minimization of steric repulsion. researchgate.net
Table 1: Example of Torsional Interactions in Alkane Chains This table illustrates the general energy costs associated with different conformations, which would be relevant for the alkyl chains of this compound.
| Interaction Type | Dihedral Angle | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Anti | 180° | 0 | Most stable conformation for adjacent carbon atoms. |
| Gauche | 60° | ~3.8 | Causes moderate steric strain. |
| Eclipsed (H, CH₃) | 120° | ~6.0 | Results from eclipsing a hydrogen and a methyl group. |
| Eclipsed (CH₃, CH₃) | 0° | ~13.0 | Highly unstable due to significant steric repulsion. |
Data derived from general principles of conformational analysis. lumenlearning.com
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov In an MD simulation of this compound, the forces on each atom are calculated using a force field (e.g., OPLS, CHARMM), and Newton's laws of motion are solved numerically to track the positions and velocities of the atoms over time. osti.govmcmaster.ca This allows for the observation of conformational changes, molecular flexibility, and interactions with other molecules (e.g., in a solvent). researchgate.netrsc.org Simulations could be run using packages like GROMACS or LAMMPS under specific thermodynamic ensembles (e.g., NVT or NPT) to model the system's behavior at constant temperature and/or pressure. osti.govmdpi.com
Quantum chemical calculations, also known as electronic structure calculations, use the principles of quantum mechanics to determine the electronic wavefunction of a molecule. northwestern.edu These ab initio ("from first principles") methods provide detailed information about a molecule's electronic properties without reliance on experimental data. lsu.edu
For this compound, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory can be used to solve the approximate Schrödinger equation. lsu.edusiu.edu Such calculations can predict a variety of electronic properties:
Molecular Geometry: Optimization of the molecule's structure to find the lowest energy bond lengths and angles. northwestern.edu
Electronic Energy: Calculation of the total energy of the molecule, which can be used to compare the stability of different isomers or conformations. northwestern.edu
Electrical Properties: Determination of the dipole moment and polarizability, which are crucial for understanding intermolecular interactions. northwestern.edu
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Hypothetical Results from a DFT Calculation on this compound This table represents the type of data that would be generated from a quantum chemical calculation.
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | -850.123 | Hartrees |
| HOMO Energy | -7.54 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 8.77 | eV |
| Dipole Moment | 1.85 | Debye |
Values are illustrative and not from a specific calculation.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. ijert.orgnih.gov QSPR models are developed to predict properties for new or untested compounds, reducing the need for expensive and time-consuming experiments. ijert.org
The development of a QSPR model involves several key steps. ijert.org First, a dataset of compounds with known experimental property values is collected. osti.gov For predicting properties of this compound, this dataset would ideally consist of a diverse set of aliphatic esters. Next, for each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. ijert.org These descriptors encode structural information. Finally, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation linking the descriptors to the property of interest. nih.govunirioja.es
QSPR models can be developed to predict a wide range of physicochemical properties relevant to environmental fate and chemical processing. osti.govnih.gov
Table 3: Selected Physicochemical Properties of this compound These are examples of properties that can be predicted using QSPR models.
| Property | Value | Unit | Method |
|---|---|---|---|
| Molecular Weight | 256.43 | g/mol | Calculated |
| Boiling Point | 300.00 | °C | Estimated thegoodscentscompany.com |
| Vapor Pressure | 0.001 | mmHg @ 25°C | Estimated thegoodscentscompany.com |
| logP (Octanol-Water Partition Coefficient) | 6.50 | - | Estimated thegoodscentscompany.com |
| Refractive Index | 1.440 | @ 25°C | Experimental thegoodscentscompany.com |
| Specific Gravity | 0.875 | @ 25°C | Experimental thegoodscentscompany.com |
A generic QSPR model equation for a property like boiling point might take the following form: Boiling Point = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor N) Where c represents the regression coefficients determined during the model-building process.
The quality and predictive power of a QSPR model depend heavily on the proper selection of descriptors and rigorous validation. researchgate.net
Descriptor Selection: A vast number of molecular descriptors can be calculated, encoding different aspects of molecular structure. nih.gov They are often categorized as follows:
Table 4: Common Classes of Molecular Descriptors in QSPR
| Descriptor Class | Description | Examples |
|---|---|---|
| 0D (Constitutional) | Based on the molecular formula. | Molecular Weight, Atom Counts |
| 1D (Topological) | Describe atom connectivity and branching. | Wiener Index, Kier & Hall Indices |
| 2D (Geometrical) | Based on a 2D representation of the molecule. | Polar Surface Area (PSA) |
| 3D (Geometric) | Require a 3D molecular conformation. | Molecular Volume, Surface Area |
| Quantum-Chemical | Derived from electronic structure calculations. | HOMO/LUMO energies, Dipole Moment |
Descriptor selection is a critical step to identify the subset of descriptors most relevant to the property being modeled and to avoid issues like multicollinearity (high correlation between descriptors). nih.gov This process often involves removing descriptors with little variance or those that are highly intercorrelated before applying algorithms like genetic algorithms or stepwise regression to find the optimal set. osti.govnih.gov
Model Validation: Validation is essential to ensure that a developed QSPR model is robust, stable, and has good predictive capability for new compounds. researchgate.net Validation is typically performed using two main strategies:
Internal Validation: The model's performance is tested using only the data from the training set. Common techniques include:
Cross-Validation (CV): The dataset is repeatedly split into subsets, with the model being trained on some subsets and tested on the remaining one. Leave-one-out (LOO) cross-validation is a common form. The cross-validated coefficient of determination (Q²) is a key metric. ijert.org
Bootstrapping: Subsets of the training data are randomly sampled with replacement to generate new training sets and test the model's stability. researchgate.net
External Validation: The model's predictive power is assessed using an external test set—a set of compounds that were not used during the model development process. researchgate.net This is considered the most stringent test of a model's real-world predictive ability. researchgate.net
Several statistical metrics are used to evaluate the performance of a QSPR model during validation.
Table 5: Key Statistical Metrics for QSPR Model Validation
| Metric | Description |
|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. |
| Q² (Cross-Validated R²) | Measures the predictive power of the model based on internal validation. |
| R²_pred (Predictive R²) | Measures the predictive power of the model for the external test set. |
| RMSE (Root Mean Square Error) | Represents the average prediction error in the units of the property. |
For a model to be considered robust and predictive, the values of R², Q², and R²_pred should be high (typically > 0.7), and the difference between R² and Q² should be small. researchgate.net
Advanced Research Applications and Industrial Utility of Nonyl Heptanoate
Function as a Model Compound in Chemical Reaction Research
In the realm of chemical reaction research, nonyl heptanoate (B1214049) serves as an important model compound, particularly in studies focused on ester synthesis. The esterification process, which involves the reaction of an alcohol (nonanol) with a carboxylic acid (heptanoic acid), is a fundamental reaction in organic chemistry. The synthesis of nonyl heptanoate is often used as a model to investigate and optimize reaction conditions, catalyst performance, and process efficiency.
Research in this area frequently explores enzymatic catalysis as a green and sustainable alternative to traditional chemical synthesis. For instance, studies on the enzymatic synthesis of various alkyl esters using lipases often serve as a benchmark for understanding enzyme specificity and reaction kinetics. capes.gov.brresearchgate.net While much of the research focuses on a range of esters, the principles and findings from the synthesis of structurally similar compounds like decyl heptanoate are often transferable to this compound. uminho.pt These studies investigate the influence of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration on the yield and purity of the resulting ester.
Furthermore, the synthesis of esters like this compound is a focal point in the development of solvent-free reaction systems, which are more environmentally friendly. uminho.pt Research has demonstrated the potential of chemically modified and immobilized lipases for the efficient synthesis of hydrophobic esters, including those with structures analogous to this compound, in the absence of organic solvents. uminho.pt The insights gained from using this compound and similar esters as model compounds are crucial for the industrial-scale production of various esters used in lubricants, plasticizers, and other specialty chemicals.
Use as a Standard in Analytical Chemistry Method Development
In the field of analytical chemistry, the development of robust and reliable methods is paramount. Pure, well-characterized compounds often serve as analytical standards for the identification and quantification of analytes in complex mixtures. While not as commonly cited as some other esters, this compound has the potential for use as a standard in analytical method development, particularly in chromatography.
For a compound to be an effective analytical standard, it must be stable, available in high purity, and have a response that is measurable and reproducible with the chosen analytical technique. fao.org Nonylphenol, a related compound, is used as an analytical reference standard for its quantification in environmental samples using techniques like gas chromatography. sigmaaldrich.com
In chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC), an internal standard is often added to a sample to correct for variations in injection volume and instrument response. numberanalytics.com The ideal internal standard is a compound that is chemically similar to the analyte of interest but not naturally present in the sample. bioanalysis-zone.comepa.gov Given its ester structure and predictable chromatographic behavior, this compound could potentially serve as an internal standard for the analysis of other fatty acid esters or similar compounds in various matrices. Its use would be contingent on it being absent in the original sample and its ability to be clearly resolved from other components. The development of analytical methods for detecting esters in various products could benefit from the availability of high-purity this compound as a reference material.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding
Nonyl heptanoate (B1214049) is a fatty acid ester recognized for its characteristic fruity and floral aroma. This has led to its primary application in the fragrance and food industries as a flavoring agent. Its chemical structure, consisting of a nonyl alcohol moiety and a heptanoic acid moiety, gives it the volatility and olfactory properties typical of many flavor esters. Current knowledge is largely centered on its physical and chemical properties, such as its molecular weight (256.42 g/mol ) and formula (C16H32O2), which are well-documented in chemical databases. nih.gov Spectroscopic data, including NMR and IR spectra, are available and provide the basis for its structural confirmation. nih.gov
The synthesis of nonyl heptanoate, like other similar esters, is typically achieved through Fischer esterification. This involves the acid-catalyzed reaction between nonyl alcohol and heptanoic acid. researchgate.net More contemporary and "green" synthesis methods are being explored for esters in general, including enzymatic catalysis using lipases, which offer milder reaction conditions and greater selectivity. uminho.ptresearchgate.netresearchgate.net While these methods are not exclusively documented for this compound, the principles are directly applicable. The biocatalytic production of flavor-active esters is a significant area of research, driven by consumer demand for natural products. researchgate.net
Identification of Promising Avenues for Future this compound Research
Despite its use as a fragrance and flavor compound, dedicated academic research focusing solely on this compound is limited. Several promising areas for future investigation exist:
Detailed Olfactory and Sensory Analysis: A comprehensive sensory panel evaluation could precisely characterize the odor profile of this compound, including its detection and recognition thresholds. This would be valuable for its application in the flavor and fragrance industry.
Natural Occurrence and Biosynthesis: While used as a nature-identical flavoring, detailed studies to identify and quantify this compound in a wider range of natural sources, such as fruits and fermented beverages, are needed. mdpi.commdpi.com Elucidating its biosynthetic pathways in these organisms would be a significant contribution.
Optimization of Green Synthesis: Research could focus on optimizing sustainable synthesis methods specifically for this compound. This includes exploring various immobilized lipases, reaction media (such as solvent-free systems), and process intensification techniques like microwave-assisted synthesis to improve yield and reduce environmental impact. uminho.ptresearchgate.net
Environmental Fate and Biodegradability: Studies on the environmental persistence and biodegradation pathways of this compound are lacking. Understanding how it behaves in soil and aquatic environments is crucial for a complete profile of the compound.
Physical Chemistry and Formulation Science: In-depth investigation into the physicochemical properties of this compound in various solvent systems and its interactions with other formulation ingredients could lead to new applications in cosmetics and other consumer products.
Methodological Advancements and Emerging Technologies in Ester Research
Future research on this compound will benefit from broader technological advancements in ester and flavor chemistry.
Advanced Analytical Techniques: The use of high-resolution gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) can provide more detailed analysis of its presence and sensory impact in complex mixtures. mdpi.com Techniques like solid-phase microextraction (SPME) offer efficient and solvent-minimized sample preparation for volatile analysis. mdpi.com
Enzymatic and Biocatalytic Synthesis: The development of novel biocatalysts, including genetically engineered enzymes and immobilized enzyme systems, offers pathways to more efficient, selective, and sustainable ester production. uminho.ptnih.gov Multi-enzyme cascade reactions are an emerging area that could be applied to synthesize complex flavor esters from basic precursors in a one-pot process. nih.gov
Computational Chemistry and Molecular Modeling: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict and understand the physicochemical properties, molecular structure, and interactions of this compound. researchgate.netaip.orgacs.orgnih.gov This can aid in designing new applications and understanding its sensory perception at a molecular level.
High-Throughput Screening: Advances in high-throughput screening methods for enzymatic activity can accelerate the discovery and optimization of biocatalysts for this compound synthesis. acs.org
Interdisciplinary Collaborations for Comprehensive Studies on this compound
A holistic understanding of this compound requires collaboration across various scientific disciplines.
Chemistry and Food Science: Organic chemists can focus on optimizing synthesis, while food scientists and sensory analysts can evaluate its application, flavor profile, and stability in food products. researchgate.net
Biotechnology and Chemical Engineering: Biotechnologists can develop and improve enzymatic production methods, while chemical engineers can design and scale up efficient reactor systems for industrial-scale synthesis. researchgate.netnih.gov
Environmental Science and Toxicology: Collaboration between environmental scientists and toxicologists is needed to assess the ecological footprint and safety profile of this compound, ensuring its responsible use.
Computational Science and Analytical Chemistry: Computational scientists can model its properties and interactions, guiding the work of analytical chemists in developing more sensitive and selective detection methods. mdpi.comacs.orgnih.gov
By pursuing these research avenues and fostering interdisciplinary collaborations, the scientific community can build a more comprehensive and nuanced understanding of this compound, potentially unlocking new applications and ensuring its continued safe and effective use.
Q & A
Q. What are the recommended methods for synthesizing and purifying nonyl heptanoate in laboratory settings?
this compound, an ester, can be synthesized via acid-catalyzed esterification between heptanoic acid and nonanol. Key steps include:
- Reaction Setup : Use a molar ratio of 1:1.2 (acid:alcohol) with concentrated sulfuric acid (0.5–1% v/v) as a catalyst. Reflux at 110–120°C for 4–6 hours to achieve equilibrium .
- Purification : Post-reaction, neutralize the catalyst with sodium bicarbonate, followed by liquid-liquid extraction using solvents like ethyl heptanoate (for phase separation efficiency) .
- Distillation : Fractional distillation under reduced pressure (e.g., 1–5 mmHg) isolates this compound, with purity verified via GC-MS or NMR.
Q. How can liquid-liquid extraction (LLE) be optimized for isolating this compound from aqueous mixtures?
LLE optimization requires:
- Solvent Selection : Hydrophobic solvents like ethyl heptanoate or alkanes (e.g., hexane) maximize distribution coefficients. Phase equilibrium data (e.g., tie-line compositions) at 288–308 K are critical for solvent efficiency .
- Temperature Control : Lower temperatures (e.g., 288 K) enhance phase separation for carboxylic acid derivatives, reducing mutual solubility .
- Validation : Use Othmer-Tobias or Bachman correlations to validate tie-line data and calculate separation factors (β > 1 indicates favorable extraction) .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- GC-MS : Ideal for volatile esters. Derivatization (e.g., silylation) improves detection limits. Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects.
- LC-MS/MS : For non-volatile or thermally labile derivatives, reverse-phase columns (C18) with ESI ionization in positive mode enhance sensitivity.
- Challenges : Low abundance in biological samples (e.g., gut metabolites) may require pre-concentration or selective removal of interfering compounds, as seen in SCFA profiling studies .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and free energy methods elucidate this compound’s binding with cyclodextrins?
- Host-Guest Systems : Model interactions using β-cyclodextrin (βCD), which has a hydrophobic cavity. This compound’s alkyl chain may nest within βCD, while the ester group forms hydrogen bonds with hydroxyls .
- Free Energy Calculations : Apply Binding Energy Distribution Analysis Method (BEDAM) with replica exchange (REX). Scale ligand-host interactions via λ parameters (e.g., 0.001 to 1.0) to compute binding free energy (ΔG) .
- Validation : Compare simulated ΔG with experimental ITC or SPR data. Stratified-UWHAM can analyze uncoupled MD trajectories for convergence .
Q. What strategies resolve discrepancies between experimental and computational binding affinity data for this compound-host complexes?
- Sampling Enhancements : Use multi-λ REX simulations to overcome energy barriers (e.g., ligand flipping in βCD) and improve conformational sampling .
- Force Field Refinement : Adjust partial charges or torsional parameters for the ester group using quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level).
- Error Analysis : Quantify uncertainty via bootstrapping or Bayesian inference in Stratified-UWHAM to identify systematic biases .
Q. How to design a replica exchange study to explore this compound’s conformational dynamics in solvents?
- Parameter Selection : Define λ states to scale solvent-solute interactions (e.g., 12 λ values from 0.2 to 1.0) .
- Thermodynamic Sampling : Use Hamiltonian replica exchange (HREX) to traverse energy landscapes. Monitor dihedral angles of the alkyl chain to identify stable conformers.
- Data Integration : Combine trajectories using weighted histogram analysis (WHAM) to compute potential of mean force (PMF) and identify metastable states .
Notes on Methodological Rigor
- Reproducibility : Document solvent purity, temperature calibration, and force field parameters per NIH guidelines .
- Data Contradictions : Address outliers in phase equilibrium or binding data via sensitivity analysis (e.g., bootstrapping tie-line measurements) .
- Ethical Reporting : Disclose computational limitations (e.g., sampling time, force field approximations) to align with preclinical study standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
